molecular formula C7H6Br3NO B372491 2,3,5-Tribromo-6-ethoxypyridine

2,3,5-Tribromo-6-ethoxypyridine

Cat. No.: B372491
M. Wt: 359.84g/mol
InChI Key: LXPNIXSWHLROMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Tribromo-6-ethoxypyridine is a halogenated pyridine derivative characterized by three bromine atoms at the 2-, 3-, and 5-positions and an ethoxy group (-OCH₂CH₃) at the 6-position. This compound’s structure renders it highly electron-deficient due to the electron-withdrawing effects of bromine substituents, while the ethoxy group introduces steric bulk and moderate electron-donating properties.

Properties

Molecular Formula

C7H6Br3NO

Molecular Weight

359.84g/mol

IUPAC Name

2,3,5-tribromo-6-ethoxypyridine

InChI

InChI=1S/C7H6Br3NO/c1-2-12-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3

InChI Key

LXPNIXSWHLROMT-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C=C1Br)Br)Br

Canonical SMILES

CCOC1=NC(=C(C=C1Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5,6-tribromopyridin-2-yl ether can be achieved through several methods. One common approach involves the bromination of ethyl pyridin-2-yl ether. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of ethyl 3,5,6-tribromopyridin-2-yl ether may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-6-ethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2,3,5-Tribromo-6-ethoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 3,5,6-tribromopyridin-2-yl ether exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the ethoxy group play crucial roles in determining the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structurally analogous pyridine derivatives share core similarities but differ in substituent type, position, and halogenation patterns. Below is a systematic comparison based on available

Structural and Substituent Variations

The following table summarizes key structural analogs and their similarity scores relative to 2,3,5-Tribromo-6-ethoxypyridine:

Compound Name Substituents Bromine Count Key Differences Similarity Score Reference
2,3,5-Tribromo-6-methylpyridine 2,3,5-Br; 6-CH₃ 3 Methyl vs. ethoxy at position 6 0.86
2,5-Dibromo-3,6-dimethylpyridine 2,5-Br; 3,6-CH₃ 2 Reduced bromination; two methyl groups 0.89
5-Bromo-6-methoxypyridin-3-amine 5-Br; 6-OCH₃; 3-NH₂ 1 Methoxy, amine, and single Br 0.82
3-Bromo-6-methoxypyridin-2-amine 3-Br; 6-OCH₃; 2-NH₂ 1 Altered Br/amine positions 0.76
3-Bromo-5-fluoro-2-methoxypyridine 3-Br; 5-F; 2-OCH₃ 1 Fluorine substitution 0.76
Key Observations:

Bromination Pattern: The target compound’s triple bromination (positions 2,3,5) distinguishes it from analogs like 2,5-Dibromo-3,6-dimethylpyridine (two Br atoms) . Single-bromine analogs (e.g., 5-Bromo-6-methoxypyridin-3-amine) exhibit lower similarity (0.82) due to reduced halogen content .

Substituent Effects :

  • Ethoxy vs. Methyl/Methoxy : Replacing the ethoxy group with methyl (as in 2,3,5-Tribromo-6-methylpyridine) reduces steric hindrance and electron-donating capacity, lowering similarity to 0.86 . Methoxy groups (e.g., 5-Bromo-6-methoxypyridin-3-amine) are smaller than ethoxy but share similar electronic properties, contributing to moderate similarity (0.82) .
  • Functional Group Diversity : Amine or fluorine substituents (e.g., 3-Bromo-5-fluoro-2-methoxypyridine) introduce distinct electronic and steric profiles, further reducing similarity .

Synthetic Implications :

  • Palladium-catalyzed cross-coupling reactions, as seen in for thiazolo-pyridines, may exhibit altered efficiency with ethoxy-substituted pyridines due to steric constraints .
  • Ethoxy groups may enhance solubility in polar aprotic solvents compared to methyl analogs, influencing reaction conditions .

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